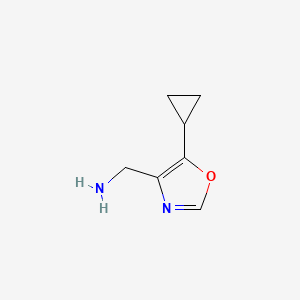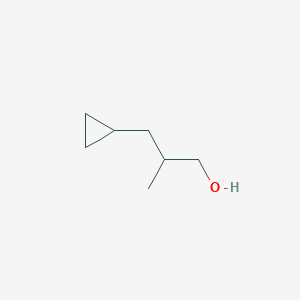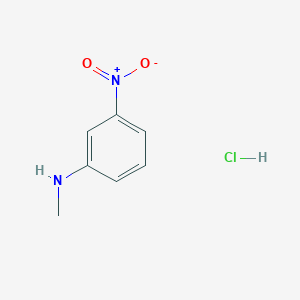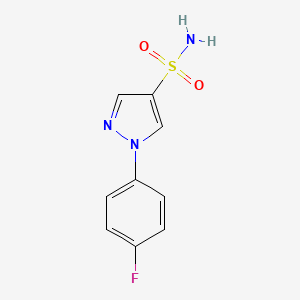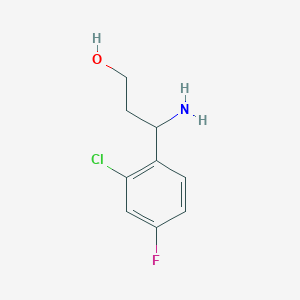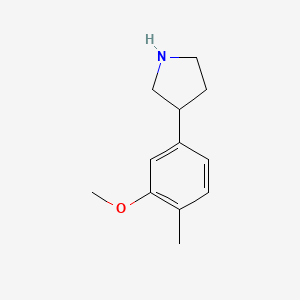![molecular formula C9H16O B13525161 4,4-Dimethyl-1-oxaspiro[2.5]octane CAS No. 170704-96-8](/img/structure/B13525161.png)
4,4-Dimethyl-1-oxaspiro[2.5]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4-Dimethyl-1-oxaspiro[2.5]octane is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a cyclohexane ring and an oxirane ring, with two methyl groups attached to the cyclohexane ring. The presence of the spiro linkage and the oxirane ring imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-oxaspiro[2.5]octane typically involves the reaction of a suitable cyclohexanone derivative with an epoxide precursor under acidic or basic conditions. One common method involves the use of a Lewis acid catalyst to facilitate the spirocyclization reaction. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to dissolve the reactants and control the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4,4-Dimethyl-1-oxaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Diols or ketones.
Reduction: Alcohols.
Substitution: Substituted oxaspiro derivatives.
Applications De Recherche Scientifique
4,4-Dimethyl-1-oxaspiro[2.5]octane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, fragrances, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4,4-Dimethyl-1-oxaspiro[2.5]octane involves its interaction with various molecular targets and pathways. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate enzyme activity, alter cellular signaling pathways, and affect the overall biological response.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Oxaspiro[2.5]octane
- 2,4,4-Trimethyl-8-methylene-1-oxaspiro[2.5]octane
- 4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane
Uniqueness
4,4-Dimethyl-1-oxaspiro[2.5]octane is unique due to its specific substitution pattern and the presence of two methyl groups on the cyclohexane ring. This structural feature imparts distinct chemical properties and reactivity compared to other similar spirocyclic compounds. Its unique structure makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
170704-96-8 |
|---|---|
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
4,4-dimethyl-1-oxaspiro[2.5]octane |
InChI |
InChI=1S/C9H16O/c1-8(2)5-3-4-6-9(8)7-10-9/h3-7H2,1-2H3 |
Clé InChI |
WYELSWCDEIETOL-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCCC12CO2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


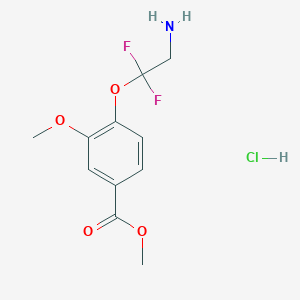
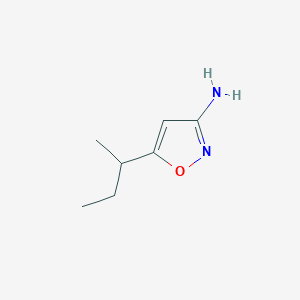
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azabicyclo[3.1.1]heptane-4-carboxylic acid](/img/structure/B13525109.png)

